![molecular formula C13H25N3O2 B1506638 (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 717927-58-7](/img/structure/B1506638.png)
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-(1-piperazinyl)pyrrolidine-1-carboxylate, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a chiral pyrrolidine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. The chiral nature of the compound allows it to influence the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate. However, it has been reported to be non-toxic and non-mutagenic, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate in lab experiments include its high yield and enantioselectivity in the synthesis process. It is also a safe compound to use in scientific research due to its non-toxic and non-mutagenic nature. However, the limitations of using this compound include its limited availability and high cost.
Future Directions
There are several future directions for the research and development of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate. One of the significant future directions includes the exploration of its potential as a chiral auxiliary in various chemical reactions. Further research is also needed to understand the mechanism of action of this compound fully. Additionally, the synthesis of new derivatives of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate could lead to the discovery of new biologically active compounds with potential applications in medicinal chemistry.
Conclusion:
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has shown promising results in various scientific research studies. The synthesis of this compound involves the reaction of (R)-tert-butyl 3-bromo-1-pyrrolidinecarboxylate with piperazine in the presence of a palladium catalyst. It has been used as a building block for the synthesis of various biologically active compounds and as a ligand in the synthesis of metal complexes. The mechanism of action of this compound is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. There is limited information available on the biochemical and physiological effects of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate. However, it has been reported to be non-toxic and non-mutagenic, making it a safe compound for use in scientific research. Further research is needed to explore the potential of this compound in various scientific research applications and to understand its mechanism of action fully.
Scientific Research Applications
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has shown potential in various scientific research studies. One of the significant applications of this compound is in the field of medicinal chemistry. It has been used as a building block for the synthesis of various biologically active compounds. (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions.
properties
IUPAC Name |
tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNFKJFDUHUDTA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717766 | |
Record name | tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717927-58-7 | |
Record name | tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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